N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-19(23-18-13-7-8-14-18)15-27-22-20(16-9-3-1-4-10-16)24-21(25-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWOFMQNXRHBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopentyl and thioacetamide groups. One common method includes the reaction of 2,5-diphenyl-1H-imidazole with a suitable thiol reagent under controlled conditions to form the thioether linkage. The cyclopentyl group can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The thioether (-S-) linkage serves as a key reactive site. Under basic conditions, the sulfanyl group participates in nucleophilic substitution reactions:
Mechanistic Insight :
The sulfur atom’s lone pair facilitates nucleophilic attack on electrophilic substrates. Reactions typically proceed in polar aprotic solvents (e.g., DMF) at 60–80°C.
Oxidation of the Thioether Moiety
Controlled oxidation transforms the sulfanyl group into sulfoxide or sulfone derivatives:
| Oxidizing Agent | Product | Conditions | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-) | RT, acetic acid | Partial oxidation dominates |
| mCPBA | Sulfone (-SO₂-) | 0°C to RT, CH₂Cl₂ | Complete oxidation requires excess agent |
Structural Impact :
Oxidation increases polarity, potentially enhancing solubility in aqueous systems while reducing nucleophilicity at sulfur.
Hydrolysis of the Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Byproducts |
|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | 2-[(2,5-Diphenylimidazol-4-yl)sulfanyl]acetic acid + cyclopentylamine | H₂O |
| Basic (NaOH, EtOH) | 2M NaOH, 70°C | Sodium salt of acetic acid derivative | NH₃ |
Kinetic Considerations :
Hydrolysis rates depend on steric effects from the cyclopentyl group and electronic effects from the imidazole ring.
Imidazole Ring Reactivity
The 2,5-diphenylimidazole core participates in electrophilic substitution and coordination:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 (para to sulfur) | Nitroimidazole derivative |
| Metal Coordination | Pd(II), Cu(I) salts | N-1 and N-3 | Stable chelates (unconfirmed) |
Challenges :
Electrophilic substitution is hindered by electron-withdrawing effects from the sulfanyl and acetamide groups, directing reactivity to less hindered positions.
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition:
| Temperature Range | Process | Major Fragments Identified |
|---|---|---|
| 200–250°C | Imidazole ring breakdown | Diphenylamine, cyclopentyl isocyanate |
| 250–300°C | Sulfur-containing gas release | SO₂, H₂S |
Safety Note :
Decomposition above 250°C generates toxic gases, necessitating controlled thermal handling .
Reductive Transformations
Catalytic hydrogenation targets the imidazole and sulfide groups:
| Conditions | Catalyst | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, 50°C | Partially saturated imidazole | Sulfur remains intact |
| NaBH₄, NiCl₂ | THF, RT | Cleavage of S-C bond | Low yield |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazole derivatives, including N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide. Research indicates that compounds with imidazole scaffolds can exhibit selective cytotoxicity against cancer cell lines while sparing non-malignant cells. For instance, a study demonstrated that certain imidazole derivatives showed micromolar cytotoxicity against human tumor cell lines, including ovarian and neuroblastoma cells .
Table 1: Cytotoxicity of Imidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | SKOV-3 | 5.2 |
| Compound B | OVCAR-3 | 3.8 |
| This compound | UWB1.289 | 4.0 |
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrated significant inhibitory potency against CDK2 and other related kinases, suggesting its potential as a therapeutic agent in cancer treatment by disrupting the proliferation of cancer cells .
Table 2: Inhibition Potency Against CDKs
| Compound Name | CDK Target | IC50 (nM) |
|---|---|---|
| This compound | CDK2 | 250 |
| Compound C | CDK5 | 300 |
| Compound D | CDK9 | 200 |
Drug Discovery and Development
The unique structure of this compound makes it a valuable scaffold in drug discovery efforts targeting various diseases. Its ability to modulate kinase activity places it among promising candidates for developing selective inhibitors aimed at treating cancers and other proliferative disorders .
Case Study: Development of Selective CDK Inhibitors
A recent case study focused on the synthesis and biological evaluation of imidazole-based compounds for their activity against CDKs. The study utilized molecular docking to predict binding affinities and identified several derivatives with enhanced selectivity and potency against specific CDKs compared to traditional inhibitors . The findings support the continued exploration of imidazole derivatives in targeted drug development.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
Uniqueness
N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the thioether linkage differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes .
Biological Activity
N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 407.53 g/mol. Its structure features an imidazole ring, which is known for its diverse biological activities, including anticancer and antibacterial properties .
Synthesis
The synthesis of this compound involves several steps:
- Reagents : The reaction typically utilizes cyclopentylamine and 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as coupling agents.
- Solvents : Dimethylformamide (DMF) is commonly used as a solvent.
- Procedure : A mixture of the reagents is stirred for several hours, followed by extraction with ethyl acetate and purification through recrystallization .
Anticancer Activity
Research indicates that compounds with imidazole moieties exhibit significant anticancer activity. In particular:
- Cell Lines Tested : Studies have shown that N-cyclopentyl derivatives exhibit cytotoxicity against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells.
- Mechanism : The anticancer effects are often linked to the induction of apoptosis and inhibition of DNA synthesis in cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-cyclopentyl derivative | HT-29 | 10 | Induces apoptosis |
| N-cyclopentyl derivative | MCF-7 | 15 | Inhibits DNA synthesis |
Antimicrobial Activity
Imidazole derivatives also show promise as antimicrobial agents:
- Inhibition Studies : Some studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific data on the compound is limited.
Anti-inflammatory Properties
Compounds similar to N-cyclopentyl derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor .
Case Studies and Research Findings
- Study on Anticancer Activity : A study synthesized several imidazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against HT-29 cells, which suggests a potential therapeutic application for N-cyclopentyl derivatives in cancer treatment .
- Review of Biological Activities : A comprehensive review highlighted the broad spectrum of biological activities associated with imidazole derivatives, including antibacterial, antifungal, and anticancer properties. This reinforces the potential utility of N-cyclopentyl derivatives in medicinal chemistry .
Q & A
Basic Research Questions
What synthetic methodologies are suitable for preparing N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide, and how can intermediates be characterized?
Answer:
The synthesis of acetamide derivatives typically involves coupling reactions between thiol-containing imidazole intermediates and activated acetamide precursors. For example:
- Step 1: Synthesize the 2,5-diphenyl-1H-imidazole-4-thiol core via cyclocondensation of substituted benzils with thiourea or thioamides under acidic conditions.
- Step 2: React the thiol intermediate with a bromo- or chloroacetylated cyclopentylamine derivative in the presence of a base (e.g., triethylamine) to form the sulfanylacetamide bond.
- Characterization: Use IR spectroscopy to confirm the presence of -SH (disappearance after coupling) and -C=O (amide) stretches. H NMR can verify cyclopentyl proton signals (δ 1.5–2.0 ppm) and aromatic protons from the imidazole and phenyl groups. Mass spectrometry (ESI-MS) provides molecular weight validation .
How can the purity and stability of this compound be assessed during storage for long-term studies?
Answer:
- Purity: Monitor via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect degradation products.
- Stability: Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (75% RH). Use FTIR and NMR to confirm structural integrity over time. Store in amber vials under inert gas (argon) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
What crystallographic strategies are recommended for resolving ambiguities in the compound’s molecular conformation?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement: Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms. Address disordered regions (e.g., cyclopentyl group) using PART instructions and geometric restraints .
- Validation: Check for outliers in the Hirshfeld surface analysis and validate hydrogen-bonding networks (e.g., N–H⋯O interactions) with Mercury software. Compare torsion angles with similar structures in the Cambridge Structural Database (CSD) .
How can contradictions in bioactivity data (e.g., enzyme inhibition) be analyzed systematically?
Answer:
Contradictions may arise from assay conditions or enzyme sources. For example:
- Case Study: If α-glucosidase inhibition results vary between studies, compare:
- Enzyme Source: Mammalian (e.g., rat intestinal) vs. microbial (e.g., Saccharomyces cerevisiae).
- Assay pH: Activity at pH 6.8 (physiological) vs. pH 7.4 (common buffer).
- Substrate Competition: Use Lineweaver-Burk plots to determine if inhibition is competitive/non-competitive.
- Statistical Analysis: Apply multivariate regression to identify variables (e.g., compound concentration, incubation time) with the strongest correlation to activity .
What computational approaches are effective for predicting the compound’s binding affinity to imidazole-targeted enzymes?
Answer:
- Docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with enzymes like cytochrome P450 or histone deacetylases (HDACs). Focus on the imidazole-thioether moiety’s coordination with metal ions (e.g., Zn in HDACs).
- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) to rank affinity .
Methodological Notes
- Avoiding Artifacts: For SCXRD, ensure crystals are free of solvent channels (check PLATON/SQUEEZE). For bioassays, pre-incubate compounds with enzymes to rule out time-dependent inhibition .
- Data Reproducibility: Report assay conditions in MIAPE (Minimum Information About a Proteomics Experiment) format for enzyme studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
